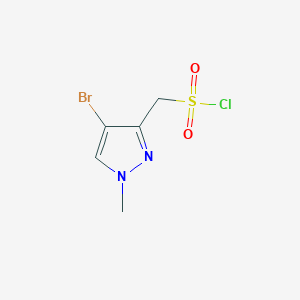![molecular formula C12H13N3O2 B2673069 2-(3-hydroxypyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 2175884-46-3](/img/structure/B2673069.png)
2-(3-hydroxypyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(3-hydroxypyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one” is a heterocyclic compound. Heterocyclic compounds are widely distributed in nature including amino acids, purines, pyrimidines and many other natural products . The chemical composition of purine is related to pyrazolopyrimidine. Pyrazolopyrimidine is a fused nitrogen containing heterocyclic ring system which considered as privileged core skeleton in the biologically active compounds and like a bioisostere of natural purine .
Synthesis Analysis
The synthesis of similar compounds has been done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . An expeditious synthesis of similar compounds was optimized by varying solvents, catalysts and the use of microwave irradiation with the best conditions using DMF as a solvent, I 2 (10 mol%) and a 30 minutes reaction time compared to 15 h for classic conventional heating .Molecular Structure Analysis
The structure of similar compounds were elucidated via all possible spectral analysis . A mixture of chalcone and 6-amino-2-thioxo-2,3,4-trihydro-1 H -pyrimidin-4-one in glacial acetic acid was heated under reflux for 6 h after cooling, the reaction mixture was then poured into an ice/HCl mixture, and the solid product was collected and recrystallized from acetic acid as yellow solid .Chemical Reactions Analysis
The addition of the exocyclic CC to the carbonyl ketone took place rather than the intramolecular nucleophilic addition of the NH group of the pyrimidinone ring at the carbonyl ketone .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using IR (KBr), 1 H NMR (DMSO- d 6), 13 C NMR (DMSO- d 6), and MS m / z (%) .Mecanismo De Acción
While the exact mechanism of action for “2-(3-hydroxypyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one” is not specified in the search results, similar compounds have shown to inhibit RIPK1 with a binding affinity (KD) of 0.004 μM and an enzymatic IC50 value of 0.011 μM, and also showed good kinase selectivity .
Safety and Hazards
Direcciones Futuras
The future directions for research on “2-(3-hydroxypyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one” could involve further development into lead compounds . It is predicted that pancreatic cancer will be in the second stand of cancer-related death after lung tumors . Therefore, the development of new compounds as anti-inflammatory agents are also given .
Propiedades
IUPAC Name |
2-(3-hydroxypyrrolidin-1-yl)pyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c16-9-4-6-14(8-9)11-7-12(17)15-5-2-1-3-10(15)13-11/h1-3,5,7,9,16H,4,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJXGOBVSOWYHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=CC(=O)N3C=CC=CC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(1-(furan-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2672986.png)

![3-Cyclobutyl-6-[4-[4-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2672991.png)
![2-[1-(3-chloro-4-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2672992.png)
![4-[(1-Methylbenzimidazol-2-yl)methyl]aniline;dihydrochloride](/img/structure/B2672993.png)

![3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2672996.png)
![3,3-Dimethyl-2-[(trimethylsilyl)oxy]butanenitrile](/img/structure/B2672997.png)
![1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanylethanone](/img/structure/B2672999.png)
![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2673002.png)


![(Z)-2-Cyano-3-[3-(difluoromethoxy)-4-methoxyphenyl]-N-(3-methoxyphenyl)prop-2-enamide](/img/structure/B2673007.png)
![N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butyramide](/img/structure/B2673009.png)
